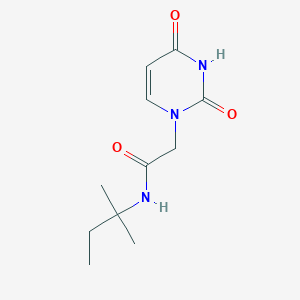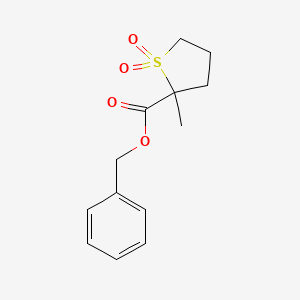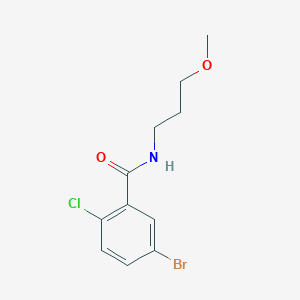
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide is a benzamide derivative with a molecular formula of C11H13BrClNO2 and a molecular weight of 306.58 g/mol . This compound is known for its unique chemical properties and has been utilized in various scientific research fields.
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide can be compared with other benzamide derivatives, such as:
4-methoxybenzyl 5-bromo-2-chlorobenzamide: Similar in structure but with a different substituent on the benzene ring.
5-bromo-2-chloro-N-methylbenzamide: Differing by the presence of a methyl group instead of the 3-methoxypropyl group.
5-bromo-2-chloro-3-methylpyridine: A pyridine derivative with similar halogen substitutions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H13BrClNO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
ZUZHEWSGAOMWRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



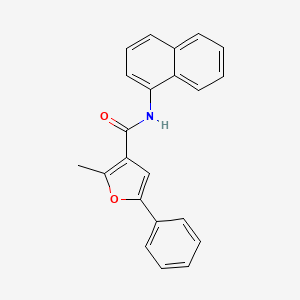
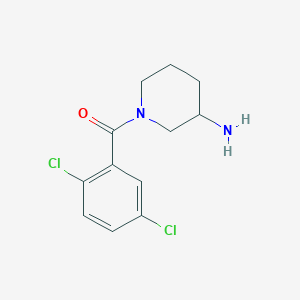
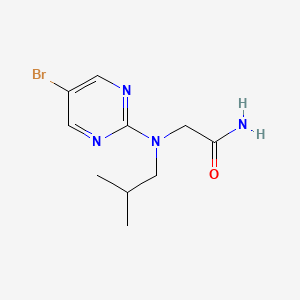
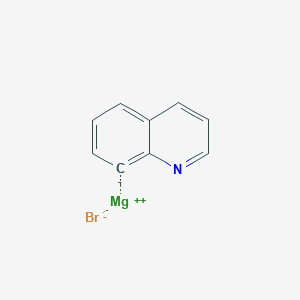
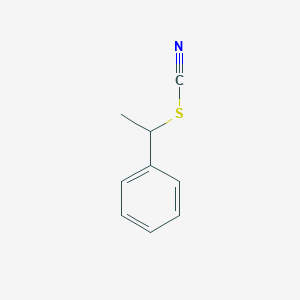
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
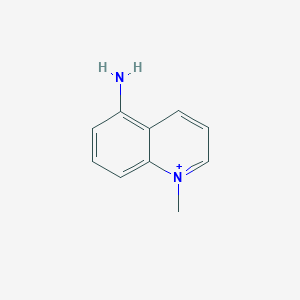
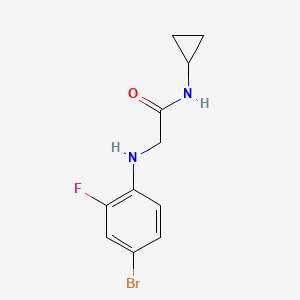

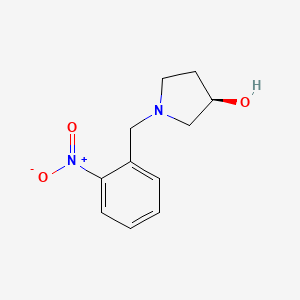
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
